

Head-to-Head Comparison of p97/VCP Inhibitors: MSC1094308 and UPCDC-30245

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two allosteric inhibitors of the AAA+ ATPase p97/VCP: **MSC1094308** and UPCDC-30245. This document summarizes their biochemical and cellular activities, details the experimental protocols used for their characterization, and visualizes their distinct mechanisms of action through signaling pathway and workflow diagrams.

I. Quantitative Data Summary

The following tables provide a side-by-side comparison of the key quantitative parameters for **MSC1094308** and UPCDC-30245, based on available experimental data.

Table 1: Biochemical Activity



Parameter	MSC1094308	UPCDC-30245
Target(s)	p97/VCP, VPS4B	p97/VCP
Binding Site	Allosteric, druggable hotspot on p97	Allosteric, D1-D2 domain interface of a p97 monomer
Mechanism of Action	Reversible, non-competitive inhibitor of D2 ATPase activity	Allosteric inhibitor, prevents conformational changes necessary for p97 function
p97 IC50	7.2 μM[1][2]	~27 nM
VPS4B IC50	0.71 μM[1][2]	Not reported

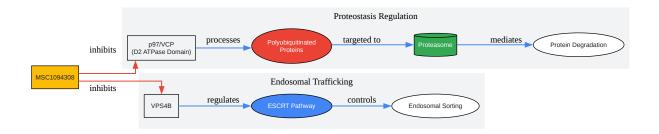
Table 2: Cellular Activity

Parameter	MSC1094308	UPCDC-30245
Cellular Efficacy	Cellular efficacy observed at 10 μM[3]	Anti-proliferative effects in the nanomolar to low micromolar range[4][5]
Effect on Protein Ubiquitination	Induces accumulation of polyubiquitinated proteins[1]	Weak effect on protein ubiquitination
Effect on Unfolded Protein Response (UPR)	Not explicitly reported	Mild effect on UPR activated genes (CHOP, ATF4)[6]
Effect on Autophagy	Not a primary reported effect	Blocks endo-lysosomal degradation and autophagy flux[7][8]
Effect on Endosomal Pathway	Implied via VPS4B inhibition	Inhibits the formation of early endosomes[7][8]
Antiviral Activity	Not reported	Exhibits antiviral effects against coronavirus by blocking viral entry[7][8]



II. Signaling Pathways and Mechanisms of Action

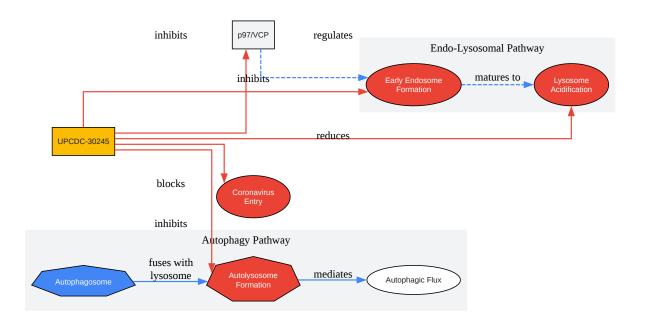
The distinct allosteric binding sites and mechanisms of **MSC1094308** and UPCDC-30245 result in different downstream cellular consequences.



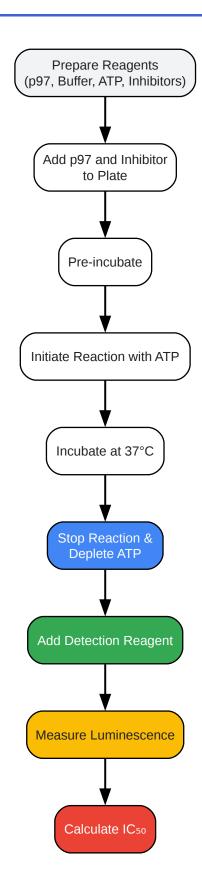
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Caption: MSC1094308 inhibits p97's D2 ATPase and VPS4B.









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